Chromatographic Co-Elution: 13C12-Labeled PeCDD vs. Deuterium-Labeled Analogs
13C12-labeled PeCDD exhibits virtually identical gas chromatographic retention time to native unlabeled PeCDD, whereas deuterium-labeled compounds demonstrate measurable retention time shifts. This distinction is critical for accurate quantitation in complex matrices [1][2].
| Evidence Dimension | Chromatographic retention time difference relative to native analyte |
|---|---|
| Target Compound Data | 0 min (retention time shift not detectable; co-elution complete) |
| Comparator Or Baseline | Deuterium (2H)-labeled compounds |
| Quantified Difference | 13C/15N/18O-labeled analytes show almost identical retention times and lack a chromatographic isotope effect; deuterium-labeled compounds elute earlier than their protium analogs from most GC stationary phases |
| Conditions | Gas chromatography with standard stationary phases; retention behavior of isotopically labeled molecules |
Why This Matters
Complete co-elution ensures that the internal standard experiences exactly the same ionization and matrix suppression conditions as the native analyte at every moment of the analytical run, enabling accurate peak area ratio-based quantitation without retention time correction factors.
- [1] PubMed. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. 2025. View Source
- [2] MDPI. Chromatographic H/D Isotope Effect in GC-MS. Search Results. View Source
